N-(4-fluorobenzyl)-6-chloropyridazin-3-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Prioritize this para-fluorobenzyl pyridazine for CNS-targeted library synthesis. Unlike non-fluorinated or ortho-isomers, its LogP (2.30) and tPSA (41.04 Ų) align with BBB permeability criteria, while the 6-chloro handle enables rapid parallel SNAr and Pd-catalyzed cross-coupling. A single batch generates diverse 6-substituted derivatives, eliminating multi-step de novo routes. Procure with validated -20°C storage to ensure assay reproducibility.

Molecular Formula C11H9ClFN3
Molecular Weight 237.66 g/mol
CAS No. 872102-12-0
Cat. No. B1336239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-6-chloropyridazin-3-amine
CAS872102-12-0
Molecular FormulaC11H9ClFN3
Molecular Weight237.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NN=C(C=C2)Cl)F
InChIInChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-1-3-9(13)4-2-8/h1-6H,7H2,(H,14,16)
InChIKeyKSLVFCHUZQYJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorobenzyl)-6-chloropyridazin-3-amine (CAS 872102-12-0): A Key Pyridazine Intermediate for Drug Discovery and Chemical Synthesis


N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is a halogenated heterocyclic building block belonging to the pyridazine class of compounds, characterized by a 6-chloropyridazin-3-amine core with a 4-fluorobenzyl substitution at the amine position [1]. With a molecular formula of C₁₁H₉ClFN₃ and a molecular weight of 237.66 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . Its reactive aryl chloride and secondary amine functionalities enable further derivatization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a versatile scaffold for generating diverse compound libraries [2].

Substitution Risks with N-(4-Fluorobenzyl)-6-chloropyridazin-3-amine: Why Analogues Are Not Interchangeable


The substitution of N-(4-fluorobenzyl)-6-chloropyridazin-3-amine with close structural analogues is not chemically or functionally equivalent due to the critical influence of substituent position and identity on both physicochemical properties and synthetic utility. For example, while the 2-fluorobenzyl isomer (6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine) shares the same molecular formula and mass, the altered position of the fluorine atom can lead to significant differences in molecular conformation, electronic distribution, and subsequent reactivity in biological systems or synthetic transformations . Furthermore, removal of the halogen (e.g., N-benzyl-6-chloropyridazin-3-amine) or its replacement with other groups alters the compound's logP, hydrogen-bonding capacity, and its role as a handle for further functionalization, which can derail a synthetic route or alter a structure-activity relationship (SAR) in an unpredictable manner . These subtle molecular variations preclude simple, drop-in substitution without re-validation of downstream processes.

Quantitative Differentiation of N-(4-Fluorobenzyl)-6-chloropyridazin-3-amine Against Analogues


Lipophilicity Comparison: N-(4-Fluorobenzyl)- vs. N-Benzyl-6-chloropyridazin-3-amine

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated analogue, N-benzyl-6-chloropyridazin-3-amine, directly impacting its predicted membrane permeability and bioavailability profile .

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: Chloro Substituent as a Versatile Handle for N-(4-Fluorobenzyl)-6-chloropyridazin-3-amine

The 6-chloro substituent on the pyridazine ring serves as a key point of divergence, enabling a wide range of late-stage functionalization reactions such as Suzuki, Buchwald-Hartwig, and SNAr aminations that are not possible with the unsubstituted pyridazin-3-amine core [1][2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Polar Surface Area Comparison: Impact on Bioavailability Prediction

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine possesses a topological polar surface area (tPSA) of 41.04 Ų, a value that falls within the optimal range for oral bioavailability and blood-brain barrier penetration .

Medicinal Chemistry ADME Physicochemical Properties

Stability and Storage: Vendor-Specific Data for Reproducible Research

To ensure experimental reproducibility, vendor specifications provide critical guidance on the compound's handling. N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is recommended for long-term storage at -20°C to maximize product recovery and maintain chemical integrity .

Chemical Procurement Reproducibility Compound Management

Molecular Topology: Differentiation from Ortho-Substituted Isomer

The 4-fluorobenzyl substitution in N-(4-fluorobenzyl)-6-chloropyridazin-3-amine confers a distinct molecular topology and electrostatic surface compared to its 2-fluorobenzyl isomer, despite their identical molecular weight and formula .

Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

Optimal Application Scenarios for N-(4-Fluorobenzyl)-6-chloropyridazin-3-amine in Scientific Research


Lead Optimization in Medicinal Chemistry: Enhancing CNS Drug-like Properties

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is an ideal starting scaffold for optimizing compounds intended for CNS targets. Its calculated LogP of 2.30 and tPSA of 41.04 Ų fall within the ideal ranges for blood-brain barrier permeability and oral absorption . This profile makes it a superior choice over less lipophilic analogues like N-benzyl-6-chloropyridazin-3-amine for programs where passive diffusion across cellular membranes is a priority .

Diversification of Chemical Libraries via Late-Stage Functionalization

This compound is a powerful platform for library synthesis due to its 6-chloro substituent, a reactive handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions [1][2]. Chemists can rapidly generate a panel of 6-aryl, 6-alkenyl, or 6-amino derivatives from a single batch of this compound, enabling efficient exploration of structure-activity relationships around the pyridazine core without resorting to lengthy, multi-step de novo syntheses [1][2].

Investigating Fluorine Effects in Structure-Activity Relationship (SAR) Studies

The para-fluorobenzyl group introduces specific electronic and steric properties that are distinct from its ortho- or non-fluorinated counterparts . This compound serves as a precise probe in SAR studies aimed at understanding the impact of fluorine substitution on target binding, metabolic stability, and physicochemical properties . Comparing its activity profile against the 2-fluorobenzyl isomer provides direct insight into the spatial requirements of the target's binding pocket .

Reproducible Pharmacological Assays: Ensuring Compound Integrity

For pharmacological studies requiring high confidence in compound identity and purity, procuring this material from reputable vendors with validated storage specifications is critical. The documented recommendation for storage at -20°C is essential for maintaining the compound's long-term stability, thereby safeguarding the reproducibility of in vitro or in vivo assay results . This level of detail in compound management is a prerequisite for generating reliable, publishable data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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